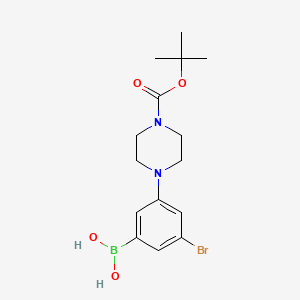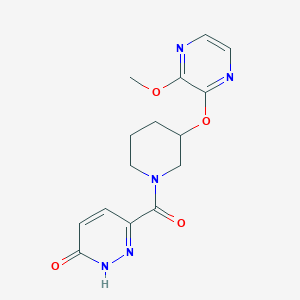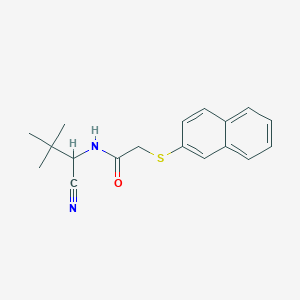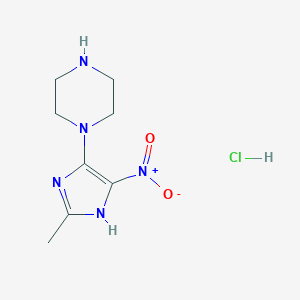![molecular formula C19H25NO4 B2549877 2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287267-89-2](/img/structure/B2549877.png)
2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPCA and is a derivative of the bicyclic ketone known as norbornanone. BPCA has shown promising results in a variety of research areas, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of BPCA is not fully understood, but it is believed to act on several different pathways in the body. BPCA has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. BPCA has also been shown to inhibit the activity of enzymes involved in the breakdown of these neurotransmitters, leading to increased levels of these compounds in the brain.
Biochemical and Physiological Effects:
BPCA has a variety of biochemical and physiological effects in the body. BPCA has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and glutamate. BPCA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
BPCA has several advantages as a research tool, including its potential neuroprotective properties and its ability to modulate the activity of several neurotransmitters. However, there are also some limitations to the use of BPCA in lab experiments. BPCA is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, the synthesis of BPCA is a complex and time-consuming process, which may limit its availability for research purposes.
未来方向
There are several future directions for research on BPCA. One area of interest is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. BPCA has shown promising results in preclinical studies and may be a viable candidate for further development as a therapeutic agent. Additionally, BPCA may have applications in other areas of research, including pharmacology and medicinal chemistry. Further research is needed to fully understand the potential of BPCA in these areas.
合成方法
The synthesis of BPCA involves several steps, including the reaction of norbornanone with butyllithium to form a lithium enolate intermediate. This intermediate is then reacted with N-carbobenzyloxyglycine to form the desired product, BPCA. The synthesis of BPCA is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
科学研究应用
BPCA has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where BPCA has been shown to have neuroprotective properties. BPCA has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(3-butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-3-9-18-11-19(12-18,13-18)15(16(21)22)20-17(23)24-10-14-7-5-4-6-8-14/h4-8,15H,2-3,9-13H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGFIZGXWPNHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2549794.png)

![tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate](/img/structure/B2549796.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2549799.png)


![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2549803.png)



![7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2549814.png)
![3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2549815.png)
![6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2549816.png)
